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Compound of Interest

Compound Name: 4-Benzothiazol-2-YL-quinoline
CAS No.: 64434-97-5
Cat. No.: B11854504
Get Quote
. J

Executive Summary & Structural Framework
The 4-(Benzothiazol-2-yl)quinoline scaffold (C

H

N

S, MW: 262.33 g/mol ) represents a conjugated system linking a quinoline ring at the C4
position to a benzothiazole moiety at the C2' position.[1] This hybrid structure is a privileged
scaffold in drug discovery, exhibiting potent antitumor, antimicrobial, and DNA-intercalating
properties due to its planar geometry and extended

-conjugation.[1]

Structural Connectivity

o Core A: Quinoline ring (Heterocyclic, electron-deficient).[1]

+ Core B: Benzothiazole ring (Heterocyclic, S/N containing).
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e Linkage: C-C single bond between Quinoline-C4 and Benzothiazole-C2'.[1]

o Key Feature: The rotation around the C4-C2' bond allows for conformational isomerism,
though the planar conformation is often favored in solid state and DNA intercalation

complexes.

Synthesis & Experimental Context

To understand the spectroscopic data, one must understand the synthetic origin. Impurities
often stem from incomplete cyclization or residual starting materials.

Primary Synthetic Pathway: Oxidative Condensation

The most robust synthesis involves the condensation of Quinoline-4-carboxylic acid with 2-
Aminothiophenol in the presence of Polyphosphoric Acid (PPA), which acts as both solvent and
cyclodehydrating agent.[1]

Quinoline-4-carboxylic Acid

PPA, 180°C -H20
\ Amide Intermediate (Cyclodehydration) > 4-(Benzothiazol-2-yl)quinoline
/ (Transient) (Target)

2-Aminothiophenol

Click to download full resolution via product page
Figure 1: Acid-catalyzed condensation pathway for the synthesis of the target scaffold.

Spectroscopic Characterization (The Core)
A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural
integrity.

« lonization Mode: Electrospray lonization (ESI) or Electron Impact (El).[1]

e Molecular lon:
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o [M+H]

(ESI):m/z 263.08 (Calculated).[1]
o [M]

(Ely:m/z 262.1.[1]

* |sotopic Pattern: A distinct M+2 peak (~4.5% intensity of M+) is observed due to the
presence of Sulfur (

S).[1]

Fragmentation Pathway (EI-MS): The fragmentation typically involves the cleavage of the
heteroatoms and ring contraction.[1]

e Molecular lon (m/z 262): Base peak (highly stable aromatic system).
e Loss of HCN (m/z 235): Common in quinoline derivatives.

e Loss of CS (m/z 218): Characteristic of benzothiazoles.

B. Infrared Spectroscopy (FT-IR)

IR data is diagnostic for the formation of the benzothiazole ring (C=N) and the absence of the
carboxylic acid precursor (O-H/C=0 of COOH).
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Wavenumber (

Functional Group , CMm Assignment Note
)
Characteristic of Benzothiazole
C=N Stretch 1610 — 1590 o
& Quinoline rings.[1]
_ Skeletal vibrations of the fused
C=C Aromatic 1580, 1480 )
rings.
Thioether linkage in
C-S-C Stretch 680 — 750 )
benzothiazole (weak band).
Weak stretching above 3000
C-H Aromatic 3050 — 3010 cm
[1]
Critical: Absence of C=0
Absence 1680 — 1720

confirms conversion of COOH.

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The numbering scheme assumes the quinoline
nitrogen is position 1.

H NMR (400 MHz, DMSO-

)

Note: Chemical shifts (

) are representative of the core scaffold.[1] Coupling constants (

) are typical for ortho/meta aromatic coupling.
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Position (ppm)

Multiplicity

(Hz)

Assignment
Logic

Q-H2 9.25

Singlet (s)

Diagnostic: Most
deshielded
proton; adjacent
to N1 and the
electron-
withdrawing
benzothiazole at
C4.[1]

Q-H3 8.35

Doublet (d)

4.5

Ortho-coupled to
Q-H2 (if visible)
or long-range;
shielded relative
to H2.[1]

Q-H8 8.15

Doublet (d)

8.0

Peri-position;
deshielded by
the ring nitrogen
lone pair effect.

[1]

Q-H5 8.05

Doublet (d)

8.0

Peri-position to
the C4-

substituent.[1]

B-H4' 8.10

Doublet (d)

8.0

Deshielded by
the adjacent

thiazole nitrogen.

[1]

Q-H6, H7 76-78

Multiplet (m)

Overlapping

aromatic signals.

[1]

B-HS', H6', H7' 74-76

Multiplet (m)

Benzothiazole
benzenoid ring

protons.[1]
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Key Diagnostic Feature: The Singlet at ~9.25 ppm (H2) is the "smoking gun" for 4-substituted
quinolines.[1] If the substitution were at position 2, this singlet would disappear.

C NMR (100 MHz, DMSO-

C=N (Benzothiazole C2'): ~163.5 ppm (Quaternary, most deshielded).[1]

Quinoline C2: ~150.5 ppm (CH, adjacent to Nitrogen).

Quinoline C4: ~140.0 ppm (Quaternary, ipso to benzothiazole).

Aromatic Cluster: 120 — 135 ppm (Remaining CH and Cq signals).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored
using the spectroscopic data above.

o /L . oy R Impurity A: Quinoline-4-COOH Impurity B: Disulfide Dimer
Garget. sl yI)qumollna [ (Starting Material) (Oxidized 2-Aminothiophenol)

IR: C=0 band @ 1700 cm-1
NMR: Broad OH > 11 ppm

Detection Method '

MS: m/z 248
NMR: Symm. aromatic mlt (6.5-7.5 ppm)

Click to download full resolution via product page

Figure 2: Logical flow for impurity identification using spectral anomalies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Benzothiazol-2-yl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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